Trimethylsilanol
Overview
Description
Trimethylsilanol is an organosilicon compound with the chemical formula (CH₃)₃SiOH. It consists of a silicon atom bonded to three methyl groups and one hydroxyl group. This compound is a colorless, volatile liquid with a boiling point of approximately 99°C . This compound is commonly found as a contaminant in the atmospheres of spacecraft due to the degradation of silicone-based materials .
Mechanism of Action
Target of Action
Trimethylsilanol (TMS) is an organosilicon compound with the formula (CH3)3SiOH . The primary targets of TMS are silicone-based materials . Specifically, it is the volatile product from the hydrolysis of polydimethylsiloxane, which are generally terminated with trimethylsilyl groups .
Mode of Action
TMS interacts with its targets through a process of hydrolysis . It reacts with the silanol groups (R3SiOH) giving silyl ethers . This reaction is facilitated by the weak acidity of TMS, which has a pKa value of 11 . This acidity is comparable to that of orthosilicic acid, but much higher than the one of alcohols like tert-butanol .
Biochemical Pathways
It’s known that tms and related volatile siloxanes are formed by hydrolysis of silicone-based containing materials, which are found in detergents and cosmetic products . The degradation of these materials can lead to the presence of TMS in various environments, such as in biogas and landfill gas .
Pharmacokinetics
It’s known that tms is a colourless volatile liquid , suggesting that it could be rapidly distributed in the environment. Its volatility also suggests that it could be readily absorbed and eliminated, but more research is needed to confirm these hypotheses.
Result of Action
It’s known that the combustion of tms and related volatile siloxanes forms particles of silicates and microcrystalline quartz . These particles can cause abrasion of combustion engine parts, posing problems for the use of gases containing TMS in combustion engines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TMS. For example, TMS is a contaminant in the atmospheres of spacecraft, where it arises from the degradation of silicone-based materials . Furthermore, traces of TMS are present in biogas and landfill gas, resulting from the degradation of silicones . These environmental conditions can affect the formation and distribution of TMS.
Biochemical Analysis
Biochemical Properties
Trimethylsilanol is a weak acid with a pKa value of 11 . The acidity is comparable to that of orthosilicic acid, but much higher than that of alcohols like tert-butanol . Deprotonation with sodium hydroxide gives sodium trimethylsiloxide . This compound reacts with the silanol groups (R3SiOH) giving silyl ethers .
Cellular Effects
This compound has been found to have antimicrobial effects. The antimicrobial effects observed between this compound and t-butanol demonstrate that this compound can enhance biocidal properties against E. coli more effectively than the analogous organic alcohol .
Molecular Mechanism
This compound cannot be produced by simple hydrolysis of chlorotrimethylsilane as this reaction leads to the etherification product hexamethyldisiloxane, because of the by-product hydrochloric acid . This compound is accessible by weakly basic hydrolysis of chlorotrimethylsilane, since the dimerization can thus be avoided . This compound can also be obtained by the basic hydrolysis of hexamethyldisiloxane .
Temporal Effects in Laboratory Settings
This compound is a labile silanol compound that has been identified as a dominant silicon species in waste disposal and waste composting gases . It is a volatile product of the degradation of organosilicon materials under special environmental conditions .
Metabolic Pathways
This compound is involved in the hydrolysis of polydimethylsiloxane, which are generally terminated with trimethylsilyl groups . This reaction forms this compound and related volatile siloxanes .
Transport and Distribution
In contact with water, trimethylsilane hydrolyzes at a slow rate to form this compound and hydrogen . The silanol hydrolysis product, this compound, may undergo condensation reactions in solution to give the siloxane dimer (hexamethyldisiloxane; CAS No: 107-46-0) and a dynamic equilibrium is established .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilanol can be synthesized through the hydrolysis of chlorotrimethylsilane. this reaction typically leads to the formation of hexamethyldisiloxane due to the presence of hydrochloric acid as a by-product . To avoid this, weakly basic hydrolysis of chlorotrimethylsilane is employed, which prevents dimerization . Another method involves the basic hydrolysis of hexamethyldisiloxane .
Industrial Production Methods: An industrial method for producing this compound involves the reaction of hexamethyldisilazane with glacial acetic acid and water. The mixture is heated to 60-70°C, and hexamethyldisilazane is added dropwise. The reaction proceeds for 2-3 hours, followed by distillation to obtain this compound with a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilanol undergoes various chemical reactions, including:
Deprotonation: When treated with sodium hydroxide, this compound forms sodium trimethylsiloxide.
Formation of Silyl Ethers: It reacts with other silanol groups to form silyl ethers.
Common Reagents and Conditions:
Deprotonation: Sodium hydroxide is commonly used for deprotonation reactions.
Silyl Ether Formation: Silanol groups (R₃SiOH) are used in the formation of silyl ethers.
Major Products:
Sodium Trimethylsiloxide: Formed from the deprotonation of this compound.
Silyl Ethers: Formed from the reaction with other silanol groups.
Scientific Research Applications
Trimethylsilanol has a wide range of applications in various fields:
Comparison with Similar Compounds
Trimethylsilanol is unique due to its specific structure and reactivity. Similar compounds include:
tert-Butanol: Another alcohol with different reactivity and applications.
Hexamethyldisiloxane: A related compound formed during the hydrolysis of chlorotrimethylsilane.
Triethylsilanol: Another silanol compound with different properties and uses.
This compound stands out due to its specific applications in silicone production, personal care products, and industrial uses, making it a versatile and valuable compound in various fields.
Properties
IUPAC Name |
hydroxy(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10OSi/c1-5(2,3)4/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPLIUHOKVUFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10519-96-7 (potassium salt), 18027-10-6 (hydrochloride salt), 2004-14-0 (lithium salt), 1795-31-9 (phosphite (3:1)), 18027-10-6 (Na salt), 5599-26-8 (Sb(3 )salt) | |
Record name | Trimethylsilanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7061433 | |
Record name | Trimethylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061433 | |
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Molecular Weight |
90.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a strong odor; [Wacker Silicones MSDS] | |
Record name | Trimethylsilanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17265 | |
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Vapor Pressure |
0.14 [mmHg] | |
Record name | Trimethylsilanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17265 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1066-40-6 | |
Record name | Trimethylsilanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1066-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trimethylsilanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanol, 1,1,1-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethylsilanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxytrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIMETHYLSILANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4BIN3300P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is trimethylsilanol and what are its industrial concerns?
A1: this compound (TMS) is a volatile organosilicon compound often generated during the production of silicon wafers. In the semiconductor industry, airborne TMS, even at trace levels (parts per trillion), can deposit on sensitive components like UV scanner lenses, leading to a degradation known as this compound optics haze. This haze can cause costly and irreversible damage. []
Q2: How does this compound behave as a hydrogen-bond donor?
A2: this compound acts as a hydrogen-bond donor in solutions with various solvents. Infrared spectroscopic studies reveal its interaction with aromatic hydrocarbons and solvents containing oxygen or nitrogen. These interactions involve both O–H···π and O–H···n hydrogen bonds, impacting the O–H frequency shifts and equilibrium constants of hydrogen-bond formation. []
Q3: What is the environmental impact of this compound?
A3: this compound is a significant hydrolytic degradation product of polydimethylsiloxanes (PDMS), which are widely used synthetic polymers. As PDMS degrades in the environment, this compound is released and can potentially impact various environmental compartments like water, soil, and sediments. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is (CH3)3SiOH, and its molecular weight is 90.20 g/mol.
Q5: How can you characterize this compound spectroscopically?
A5: Various spectroscopic methods are useful for characterizing this compound:
- NMR Spectroscopy: 1H NMR can be used to determine the content of this compound in samples like hexamethyldisiloxane. [] Additionally, 29Si NMR is effective in characterizing trimethylsilyl silicates derived from this compound. []
- Infrared Spectroscopy: Infrared (IR) spectroscopy is helpful in studying hydrogen bonding interactions of this compound with different solvents. [] Additionally, it can analyze the transformations of adsorbed this compound species on silica surfaces upon curing. []
- Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is widely used for analyzing trace levels of this compound in various matrices, including air, water, soil, and biological samples. [, , , , ]
Q6: Can this compound be used to synthesize specific materials?
A6: Yes, this compound plays a crucial role in synthesizing various materials:
- ω-chloropolysiloxanes: this compound reacts with dimethyldichlorosilane or ω,ω′-dichloropolysiloxanes to synthesize ω-chloropolysiloxanes, valuable compounds in silicone chemistry. []
- Sodium and Potassium Oxides: this compound is used as a precursor in the atomic layer deposition (ALD) technique to deposit thin films of sodium and potassium oxides, crucial components in various electronic applications. [, ]
Q7: How does this compound react with silica surfaces?
A7: this compound demonstrates interesting behavior when interacting with hydrated silica surfaces:
- Hydrolysis and Condensation: Methylchlorosilanes, when exposed to hydrated silica surfaces, undergo complete hydrolysis to their corresponding methylsilanols. The extent of condensation with surface hydroxyl groups is inversely proportional to the number of hydroxyl groups on the silicon atom, contradicting the typical trend. []
- Curing Effects: Curing influences the interaction of this compound with silica. While this compound fully condenses at room temperature to form Si-O-Si bonds with the surface, methyltrisilanol requires curing to complete crosslinking and form some Si-O-Si attachments to the surface. []
Q8: Can this compound be involved in enzyme-mediated reactions?
A8: Yes, recent research indicates the potential use of this compound in enzyme-mediated reactions for siloxane bond formation.
- Silicon-Oxygen Bond Formation: Enzymes like Rhizopus oryzae lipase (ROL), lysozyme, and phytase can catalyze the condensation of this compound, generated in situ from trimethylethoxysilane, to produce hexamethyldisiloxane in aqueous media at mild conditions (25 °C, pH 7). []
- Mechanism and Key Players: Studies on thermal denaturation and reactant inhibition suggest that the enzyme's active site plays a crucial role in the catalysis. For instance, modifying key amino acids within the ROL active site significantly impacts silicon bio-catalysis. []
Q9: How can trace levels of this compound be analyzed in environmental samples?
A9: Trace-level analysis of this compound in complex matrices like water, sediment, soil, and biosolids requires sensitive and robust analytical methods:
- Extraction Techniques:
- Solid-Phase Extraction (SPE): Using sorbents like ISOLUTE® ENV+ coupled with GC/MS enables ultra-trace analysis of this compound in water samples. []
- Solvent Extraction: Direct solvent extraction proves effective for solid samples like soil, sediment, and biosolids, followed by analysis using GC/MS. []
- Isotopic Internal Standards: Utilizing isotopic internal standards enhances the accuracy and reliability of the analysis. []
Q10: What are the challenges in analyzing this compound in environmental samples?
A10: Several challenges exist when analyzing this compound in environmental samples:
- Low Concentrations: this compound often exists at trace or ultra-trace levels, demanding highly sensitive analytical methods. []
- Background Contamination: The presence of this compound in common extraction solvents can limit the method's sensitivity and require careful blank corrections. []
- Sample Storage Stability: Prolonged storage of environmental samples may lead to a reduction in this compound concentrations, affecting the accuracy of the analysis. []
Q11: What happens to this compound in the atmosphere?
A11: this compound, once released into the atmosphere, primarily degrades through reactions with hydroxyl (OH) radicals. This degradation pathway produces various products, including silanols, siloxanols, and cyclic siloxanes. [, ]
Q12: Are there any safety concerns associated with this compound?
A12: While not extensively studied, some research suggests that this compound might pose health risks. It is recommended to handle this compound with caution and consult safety data sheets for specific information. []
Q13: What is the current regulatory landscape for this compound?
A13: Regulations regarding this compound are still developing. In Europe, for instance, this compound emissions from polyurethane flexible foams are evaluated, and indoor air guidance values are being derived to assess potential risks to consumers. []
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